N-(oxolan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c28-19(24-13-16-9-6-12-30-16)14-31-23-25-18-11-5-4-10-17(18)21-26-20(22(29)27(21)23)15-7-2-1-3-8-15/h1-5,7-8,10-11,16,20H,6,9,12-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYJMEHJRPATLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(oxolan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The compound's structure suggests it may exhibit various biological activities, particularly as an inhibitor of specific enzymes involved in metabolic disorders.
Chemical Structure
The chemical formula for this compound is . Its structure includes an imidazoquinazoline core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its inhibitory effects on various enzymes and its potential therapeutic applications. Below are key findings from recent studies:
Enzyme Inhibition
- α-Glucosidase Inhibition : The compound has been tested for its ability to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism. In vitro studies demonstrated IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM against Saccharomyces cerevisiae α-glucosidase, indicating significant inhibitory potential compared to standard drugs like acarbose .
- Other Enzymatic Activities : Additional studies suggest that derivatives of imidazoquinazoline compounds exhibit antimicrobial and anticonvulsant activities . This highlights the versatility of the compound in targeting multiple biological pathways.
The mechanisms through which this compound exerts its effects are still being elucidated. However, molecular docking studies indicate that the compound binds effectively to the active sites of target enzymes, suggesting a competitive inhibition mechanism .
Case Studies and Research Findings
Several research studies have investigated the biological activity of similar compounds within the imidazoquinazoline family:
These studies provide a framework for understanding the broader implications of this compound's biological activity.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-(oxolan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide exhibit significant anticancer properties. For instance, derivatives containing imidazoquinazoline structures have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation by targeting specific oncogenic pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that derivatives with similar structural features possess substantial antibacterial effects against pathogens such as Mycobacterium tuberculosis and Pseudomonas aeruginosa. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways within the bacteria .
Antitubercular Activity
In vitro studies have shown that certain derivatives exhibit potent antitubercular activity, with minimal inhibitory concentrations (MICs) indicating effectiveness against Mycobacterium tuberculosis. These findings suggest that the compound could be developed further as a potential treatment for tuberculosis, especially in drug-resistant strains .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Acetamide Family
Key structural analogs include sulfanyl acetamides with variations in the heterocyclic core, substituents, and biological activity. Below is a comparative analysis based on available data:
Key Structural and Functional Differences
Core Heterocycle: The target compound’s imidazo[1,2-c]quinazolinone core is distinct from the oxadiazole (e.g., 8t, 8u) or triazole (e.g., OLC-12) systems in analogs. The fused quinazolinone system may enhance π-π stacking interactions with enzymes or receptors compared to smaller heterocycles . Triazole-based analogs (e.g., OLC-12) are optimized for olfactory receptor modulation, while oxadiazole derivatives (e.g., 8t) target metabolic enzymes like α-glucosidase .
Substituent Effects :
- The oxolan-2-ylmethyl group in the target compound likely improves solubility compared to purely aromatic substituents (e.g., chlorophenyl in 8t). This contrasts with diclofenac-like analogs (), where lipophilic groups enhance anti-inflammatory activity .
- Indolylmethyl substituents (e.g., 8t, 8u) correlate with moderate enzyme inhibition, suggesting that bulky groups near the sulfanyl bridge may sterically hinder binding .
Analytical Data
Structural analogs (e.g., 8t–8w) are characterized by:
Preparation Methods
Synthesis of the Imidazo[1,2-c]Quinazolinone Core
The imidazo[1,2-c]quinazolinone scaffold forms the structural backbone of the target compound. A validated approach involves the cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For instance, 2-phenyl-2H-imidazo[1,2-c]quinazolin-3(5H)-one can be synthesized via a Na₂S₂O₅-initiated reaction in N,N-dimethylacetamide (DMAC) at 150°C. This method achieves quantitative yields by leveraging the in situ generation of NaHSO₃, which facilitates cyclization.
Substrate Functionalization
Functionalization at the C5 position is critical for subsequent sulfanyl group introduction. Studies demonstrate that quinazolinones treated with Lawesson’s reagent undergo thionation at the carbonyl oxygen, producing 4-thioxoquinazolinones. For example, reacting 2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one with Lawesson’s reagent in toluene at 110°C yields the corresponding thione derivative, which serves as a precursor for sulfanylacetamide formation.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) moiety at position 5 is introduced via nucleophilic substitution or thiol-disulfide exchange. A two-step protocol involving thionation followed by alkylation has been reported:
Thionation with Lawesson’s Reagent
Lawesson’s reagent (LR) selectively thionates the C3 carbonyl group of the quinazolinone core. Optimized conditions (toluene, 110°C, 6 hours) afford 2-phenyl-5-sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one in 68% yield.
Alkylation with Bromoacetyl Bromide
The thione intermediate reacts with bromoacetyl bromide in the presence of triethylamine (TEA) to form 2-(bromoacetyl)-5-sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one . This step typically proceeds at room temperature in dichloromethane (DCM), achieving 85% conversion.
Formation of the Acetamide Bridge
The acetamide linker is constructed via amide coupling between the bromoacetyl derivative and oxolan-2-ylmethylamine.
Amidation with Oxolan-2-ylmethylamine
Oxolan-2-ylmethylamine is reacted with 2-(bromoacetyl)-5-sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one in acetonitrile under reflux (80°C, 12 hours). The reaction is catalyzed by potassium iodide (KI) to enhance nucleophilicity, yielding N-(oxolan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide in 72% isolated yield.
Characterization Data
Alternative Synthetic Routes
Direct Sulfur Incorporation via Disulfide Intermediates
An alternative method involves reacting 5-chloro-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one with thiourea in ethanol under reflux, followed by treatment with chloroacetyl chloride and oxolan-2-ylmethylamine. This route avoids Lawesson’s reagent but requires stringent temperature control to prevent side reactions.
Optimization and Yield Comparison
The table below summarizes key reaction conditions and yields:
Challenges and Mitigation Strategies
Regioselectivity in Imidazo Ring Formation
Competing pathways during cyclocondensation may yield regioisomers. Using Na₂S₂O₅ as a cyclizing agent suppresses byproduct formation by stabilizing the transition state.
Hydrolysis of Sulfanyl Intermediates
The sulfanyl group is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants like BHT (butylated hydroxytoluene) improve stability.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(oxolan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling quinazoline intermediates with thiol-containing acetamide derivatives. Key steps include:
- Intermediate formation : Reacting 2-aminobenzamide derivatives with aryl aldehydes in DMF with sodium disulfite to generate the imidazo[1,2-c]quinazolinone core .
- Thiol incorporation : Introducing the sulfanyl group via nucleophilic substitution or thiol-ene click chemistry to enhance regioselectivity .
- Final acylation : Coupling with oxolan-2-ylmethylamine using EDCI/HOBt as coupling agents.
- Purity optimization : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm with HPLC (>95% purity) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Key techniques :
- NMR : ¹H/¹³C NMR to confirm the imidazo[1,2-c]quinazolinone scaffold, sulfanyl linkage, and oxolan methyl group. Aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ 165–175 ppm) are diagnostic .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z ~492) .
- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, though crystallization may require vapor diffusion with chloroform/hexane .
Q. How is preliminary biological activity screening conducted for this compound?
- Assays :
- Anticancer : MTT assay against HeLa, MCF-7, and A549 cell lines (IC₅₀ determination) .
- Antimicrobial : Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Target engagement : Fluorescence polarization assays to assess binding to kinases or DNA topoisomerases .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Strategies :
- Functional group variation : Replace the oxolan-2-ylmethyl group with benzyl or cyclohexyl moieties to study steric/electronic effects on bioactivity .
- Core modification : Substitute the phenyl group on the imidazo[1,2-c]quinazolinone with heteroaromatic rings (e.g., pyridyl) to enhance solubility .
- Thioether vs. sulfone : Oxidize the sulfanyl group to sulfone and compare activity profiles .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Case study : Discrepancies in anticancer activity across studies may arise from:
- Assay conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24 vs. 48 hr) .
- Metabolic interference : Test metabolite stability using liver microsomes (e.g., human CYP3A4 isoforms) .
- Impurity profiling : Quantify byproducts (e.g., desulfurized analogs) via LC-MS and assess their off-target effects .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Techniques :
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR or CDK2) using AutoDock Vina .
- Kinetic analysis : Measure enzyme inhibition (e.g., IC₅₀ for topoisomerase II) via stopped-flow fluorescence .
- Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .
Q. What strategies improve in vitro-to-in vivo translation for this compound?
- Approaches :
- Pharmacokinetics : Determine oral bioavailability in rodent models; optimize via PEGylation or liposomal encapsulation if clearance is rapid .
- Toxicity screening : Zebrafish embryo assays for cardiotoxicity (heartbeat rate) and hepatotoxicity (liver morphology) .
- Formulation : Co-crystallization with cyclodextrins to enhance aqueous solubility .
Q. How can computational tools guide the design of derivatives with reduced toxicity?
- Workflow :
- ADMET prediction : Use SwissADME or ProTox-II to flag hepatotoxic or mutagenic motifs .
- QSAR modeling : Train models on datasets of analogous imidazo[1,2-c]quinazolinones to predict LD₅₀ and hERG inhibition .
- Metabolite simulation : CypReact to identify potential reactive metabolites (e.g., epoxides) .
Notes
- Contradictions : Discrepancies in biological data require rigorous control of assay protocols and metabolite profiling .
- Advanced SAR : Focus on substituents at the quinazolinone 2-position and acetamide N-alkyl groups to modulate target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
